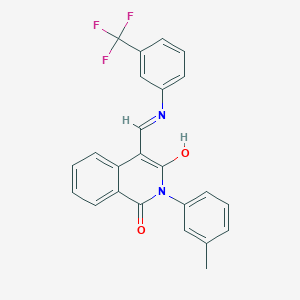![molecular formula C27H30N4O2S B11609612 4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide](/img/structure/B11609612.png)
4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide is a complex organic compound that features a unique spiro structure. This compound is part of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethylsulfanyl and hydroxy groups. The final steps involve the formation of the spiro structure and the attachment of the naphthalene and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and production costs .
化学反応の分析
Types of Reactions
4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole ring and other aromatic systems can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the triazole ring or aromatic systems .
科学的研究の応用
4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The ethylsulfanyl and hydroxy groups may also play a role in the compound’s biological activity by forming hydrogen bonds or participating in redox reactions .
類似化合物との比較
Similar Compounds
3-(ethylsulfanyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole: Shares the triazole core and ethylsulfanyl group but differs in the attached aromatic systems.
2-amino-1-(3-chloro-4-methylphenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Contains similar functional groups but has a different core structure.
Uniqueness
The uniqueness of 4’-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets .
特性
分子式 |
C27H30N4O2S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
1-(3-ethylsulfanyl-5-oxo-1H-1,2,4-triazol-4-yl)-N-(3-methylphenyl)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxamide |
InChI |
InChI=1S/C27H30N4O2S/c1-3-34-26-30-29-25(33)31(26)23-21-13-6-5-11-19(21)17-27(14-7-4-8-15-27)22(23)24(32)28-20-12-9-10-18(2)16-20/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,28,32)(H,29,33) |
InChIキー |
RABULAQJRDZKBR-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NNC(=O)N1C2=C(C3(CCCCC3)CC4=CC=CC=C42)C(=O)NC5=CC=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate](/img/structure/B11609530.png)
![(4E)-4-{[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinyl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11609534.png)

![methyl (4Z)-4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609542.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11609543.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11609552.png)
![(2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11609557.png)
![5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11609559.png)
![4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11609563.png)
![2-[(4E)-4-[(5-chlorothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609565.png)
![N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide](/img/structure/B11609572.png)

![2-[(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609598.png)
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609607.png)
